![molecular formula C25H24ClN5OS B11089853 2-({5-[(3-Chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 539810-27-0](/img/structure/B11089853.png)
2-({5-[(3-Chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({5-[(3-Chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a sulfanyl group, and multiple aromatic rings, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(3-Chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides.
Attachment of Aromatic Rings: The aromatic rings are incorporated through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using highly active and selective catalysts to minimize by-products.
Purification Techniques: Employing advanced chromatographic methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to various reduced derivatives.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced triazole derivatives.
Substitution Products: Various functionalized aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding triazole chemistry and the behavior of sulfanyl groups in organic synthesis.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its aromatic and triazole components. It could be investigated for its potential as a biochemical probe or a ligand in protein binding studies.
Medicine
In medicine, the compound’s structure suggests potential pharmacological activities. It could be explored for its antimicrobial, antifungal, or anticancer properties, given the known activities of related triazole and sulfanyl compounds.
Industry
Industrially, the compound might find applications in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further modification.
Mechanism of Action
The mechanism of action of 2-({5-[(3-Chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors through:
Hydrogen Bonding: With amino acid residues in proteins.
Hydrophobic Interactions: With hydrophobic pockets in proteins or membranes.
Covalent Bonding: If reactive groups are present, forming covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(3-Chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide
- **2-({5-[(3-Chloro-4-methylanilino)methyl]-4-ethyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-({5-[(3-Chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide lies in its specific substitution pattern and the presence of both chloro and methyl groups on the aromatic rings. This specific arrangement can influence its reactivity, binding properties, and overall biological activity, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique features
Properties
CAS No. |
539810-27-0 |
|---|---|
Molecular Formula |
C25H24ClN5OS |
Molecular Weight |
478.0 g/mol |
IUPAC Name |
2-[[5-[(3-chloro-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C25H24ClN5OS/c1-17-8-6-9-19(14-17)28-24(32)16-33-25-30-29-23(31(25)20-10-4-3-5-11-20)15-27-22-13-7-12-21(26)18(22)2/h3-14,27H,15-16H2,1-2H3,(H,28,32) |
InChI Key |
OACGPQZCMXGZAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=C(C(=CC=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, N-(2,4-difluorophenyl)-2-(1,1-dioxo-1H-1lambda(6)-naphtho[1,8-cd]isothiazol-2-yl)-](/img/structure/B11089781.png)

![9,9-dimethyl-12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11089789.png)
![3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11089791.png)

![5-(3,4-diethoxyphenyl)-3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11089804.png)

![2-{3-[2-(4-chlorophenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide](/img/structure/B11089820.png)
![3-[(1-Methylpiperidin-4-yl)amino]propanoic acid](/img/structure/B11089822.png)
![2-chloro-N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B11089825.png)
![4-chloro-N-[3-(4-fluorophenyl)-5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide](/img/structure/B11089834.png)
![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfonyl}methyl)benzoic acid](/img/structure/B11089846.png)

